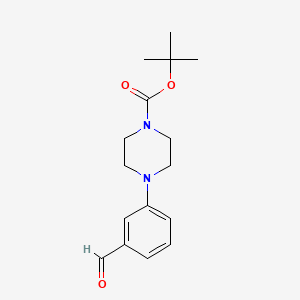

1-Boc-4-(3-Formylphenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-4-(3-Formylphenyl)piperazine is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a formyl group attached to the phenyl ring.

Métodos De Preparación

The synthesis of 1-Boc-4-(3-Formylphenyl)piperazine typically involves multiple steps. One common method starts with the reaction of piperazine with a chlorinating agent to produce di(2-chloroethyl)amine. This intermediate is then subjected to Boc protection, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents like toluene and reagents such as potassium carbonate and diisopropyl ether .

Análisis De Reacciones Químicas

1-Boc-4-(3-Formylphenyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and trifluoroacetic acid for Boc deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Boc-4-(3-Formylphenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mecanismo De Acción

The mechanism of action of 1-Boc-4-(3-Formylphenyl)piperazine involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the Boc group provides steric protection during chemical transformations. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity .

Comparación Con Compuestos Similares

1-Boc-4-(3-Formylphenyl)piperazine can be compared with other similar compounds, such as:

1-Boc-piperazine: This compound lacks the formyl group and is primarily used as a protecting group in organic synthesis.

1-Boc-4-(4-Formylphenyl)piperazine: This is a positional isomer where the formyl group is attached to the para position of the phenyl ring.

4-(4-Acetylpiperazin-1-yl)benzaldehyde: This compound has an acetyl group instead of a Boc group and is used in different synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.

Actividad Biológica

1-Boc-4-(3-Formylphenyl)piperazine (CAS Number: 53402759) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₆H₂₂N₂O₃

- Molecular Weight : 290.36 g/mol

- Melting Point : 117–119 °C

Synthesis

The synthesis of this compound typically involves the protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the formylphenyl moiety. The general synthetic route can be outlined as follows:

- Protection of Piperazine :

- The piperazine is treated with Boc anhydride to form the protected derivative.

- Formation of the Formyl Group :

- The introduction of the formyl group can be achieved through various methods, including electrophilic aromatic substitution or formylation reactions using reagents like Vilsmeier-Haack reagent.

Biological Activity

This compound has exhibited various biological activities, which can be summarized as follows:

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including this compound, demonstrate anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, studies show that modifications on the piperazine ring can enhance cytotoxicity against breast and prostate cancer cells.

Antiviral Properties

Some studies suggest that piperazine derivatives can act as antiviral agents. They may inhibit viral replication by targeting viral proteins or interfering with host cell pathways essential for viral life cycles. Specific research on related compounds indicates potential efficacy against hepatitis B virus (HBV) by modulating capsid assembly.

Neuropharmacological Effects

Piperazine compounds are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound may influence neurochemical pathways, potentially offering therapeutic avenues for mood disorders and anxiety.

Case Studies

Several case studies highlight the biological activity of piperazine derivatives:

-

Study on Anticancer Effects :

- A study evaluated a series of piperazine derivatives, including this compound, against various cancer cell lines (e.g., MCF-7 and PC-3). Results indicated significant cytotoxic effects with IC50 values in the micromolar range.

-

Antiviral Activity Assessment :

- In vitro assays demonstrated that certain modifications to the piperazine structure enhance antiviral activity against HBV, suggesting that this compound could serve as a lead compound for further development.

-

Neuropharmacological Study :

- Research investigating the effects on serotonin receptors showed that some piperazine derivatives exhibit agonistic activity, indicating potential antidepressant-like effects in animal models.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other similar compounds:

| Compound Name | Anticancer Activity | Antiviral Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | Moderate | Potential | Positive |

| 1-Boc-4-(2-Formylphenyl)piperazine | High | Moderate | Negative |

| 1-Boc-4-(4-Formylphenyl)piperazine | Low | High | Positive |

Propiedades

IUPAC Name |

tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZWDNBEXXXPQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.